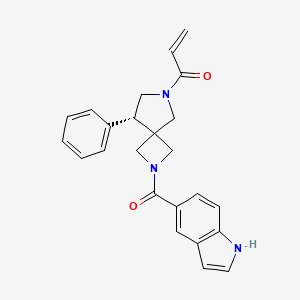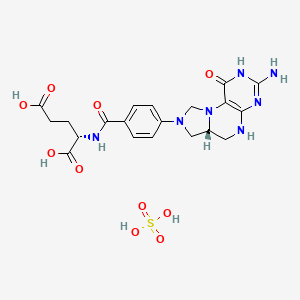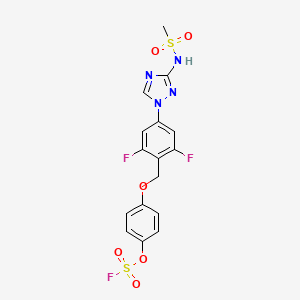
Antitubercular agent-44
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antitubercular agent-44 is a promising compound in the fight against tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound has shown significant potential in inhibiting the growth of the tuberculosis bacteria, making it a valuable candidate for further research and development in the field of antitubercular drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Antitubercular agent-44 involves the amalgamation of pyrazine and 1,2,4-triazole scaffolds. The process typically includes the reaction of pyrazine-2-carboxylic acid with various aliphatic and aromatic amines in the presence of a Yamaguchi reagent and 4-dimethylaminopyridine . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The scalability of the synthesis process is crucial for the commercial production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Antitubercular agent-44 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its antitubercular activity and reduce potential side effects .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sodium hydroxide, ethanol, and various substituted hydrazine hydrates. The reactions are typically carried out at room temperature, with ethanol serving as the solvent .
Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced antitubercular activity. These derivatives are tested for their efficacy against Mycobacterium tuberculosis to identify the most potent compounds .
Applications De Recherche Scientifique
Antitubercular agent-44 has a wide range of scientific research applications. In chemistry, it is used to study the synthesis and reactivity of novel antitubercular compounds. In biology, it is used to investigate the mechanisms of action of antitubercular agents and their effects on Mycobacterium tuberculosis . In medicine, this compound is being explored as a potential treatment for tuberculosis, particularly in cases where the bacteria have developed resistance to existing drugs . In industry, the compound is used in the development of new antitubercular drugs and formulations .
Mécanisme D'action
The mechanism of action of Antitubercular agent-44 involves the inhibition of the enzyme arabinosyltransferases, which is essential for the biosynthesis of the mycobacterial cell wall . By inhibiting this enzyme, this compound disrupts the formation of the cell wall, leading to the death of the bacteria. The compound also targets other molecular pathways involved in the growth and replication of Mycobacterium tuberculosis .
Comparaison Avec Des Composés Similaires
Antitubercular agent-44 is unique in its structure and mechanism of action compared to other antitubercular agents. Similar compounds include benzothiazinones, which also inhibit the biosynthesis of the mycobacterial cell wall but through different molecular targets . Other similar compounds include pyrazinamide analogues and quinoline derivatives, which have shown varying degrees of efficacy against Mycobacterium tuberculosis . The uniqueness of this compound lies in its specific inhibition of arabinosyltransferases, making it a valuable addition to the arsenal of antitubercular agents .
Propriétés
Formule moléculaire |
C16H13F3N4O6S2 |
|---|---|
Poids moléculaire |
478.4 g/mol |
Nom IUPAC |
1-[3,5-difluoro-4-[(4-fluorosulfonyloxyphenoxy)methyl]phenyl]-3-(methanesulfonamido)-1,2,4-triazole |
InChI |
InChI=1S/C16H13F3N4O6S2/c1-30(24,25)22-16-20-9-23(21-16)10-6-14(17)13(15(18)7-10)8-28-11-2-4-12(5-3-11)29-31(19,26)27/h2-7,9H,8H2,1H3,(H,21,22) |
Clé InChI |
RDJADVVFBAIVKO-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=NN(C=N1)C2=CC(=C(C(=C2)F)COC3=CC=C(C=C3)OS(=O)(=O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-bromo-5-methylidene-3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B15135246.png)

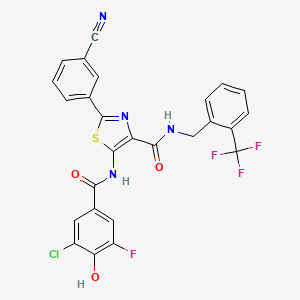
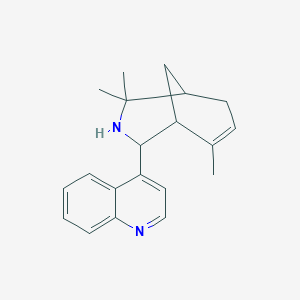
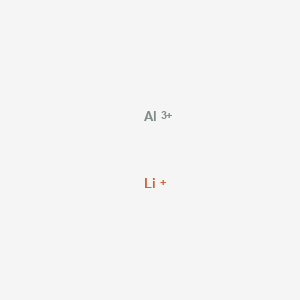



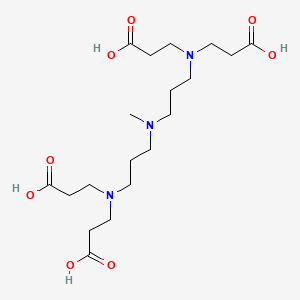
![N-[2-(2-morpholin-4-ylethyl)-1,3-dioxobenzo[de]isoquinolin-6-yl]hexadecanamide](/img/structure/B15135303.png)
